Euphorbin B (a form)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Euphorbin B involves the extraction from Euphorbia hirta using physicochemical and spectroscopic methods . The process typically includes:
Extraction: The plant material is subjected to solvent extraction using alcohol or water.
Isolation: The extract is then purified using chromatographic techniques to isolate Euphorbin B.
Characterization: The structure of Euphorbin B is elucidated using NMR, MS, and other spectroscopic methods.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Euphorbin B. The compound is primarily obtained through laboratory-scale extraction and purification from Euphorbia hirta .
Chemical Reactions Analysis
Types of Reactions: Euphorbin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Hydrolysis: The compound can be hydrolyzed to yield ellagic acid and glucose.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation Products: Quinones and other oxidized tannins.
Hydrolysis Products: Ellagic acid and glucose.
Scientific Research Applications
Mechanism of Action
Euphorbin B exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Euphorbin B is unique among hydrolyzable tannins due to its specific structure and bioactivity. Similar compounds include:
Euphorbin A: Another dimeric dehydroellagitannin from Euphorbia hirta with similar but distinct biological activities.
Ellagic Acid: A monomeric hydrolyzable tannin with antioxidant and anticancer properties.
Geraniin: A tannin with strong antioxidant and anti-inflammatory effects.
Euphorbin B stands out due to its unique combination of glucopyranose residues and dehydrohexahydroxydiphenoyl group, which contribute to its distinct biological activities .
Properties
CAS No. |
118102-87-7 |
---|---|
Molecular Formula |
C164H116O106 |
Molecular Weight |
3782.6 g/mol |
IUPAC Name |
[2,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 2-[[(1R,38R)-1,13,14,15,18,19,34,35,39,39-decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-20-yl]oxy]-3,4,5-trihydroxybenzoate;[2,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 2-[[(1R,39R)-1,2,2,14,15,16,19,20,35,36-decahydroxy-3,6,11,24,32-pentaoxo-29-(3,4,5-trihydroxybenzoyl)oxy-7,10,25,28,31,40-hexaoxaoctacyclo[35.2.1.05,39.08,27.09,30.012,17.018,23.033,38]tetraconta-4,12,14,16,18,20,22,33,35,37-decaen-21-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/2C82H58O53/c83-28-1-18(2-29(84)49(28)97)69(109)122-16-42-62(127-70(110)19-3-30(85)50(98)31(86)4-19)65(129-71(111)20-5-32(87)51(99)33(88)6-20)67(79(125-42)133-72(112)21-7-34(89)52(100)35(90)8-21)132-78(118)27-13-39(94)55(103)60(108)61(27)124-41-14-25-46(59(107)57(41)105)45-23(11-38(93)54(102)58(45)106)75(115)130-66-63-43(17-123-74(25)114)126-80(134-73(113)22-9-36(91)53(101)37(92)10-22)68(66)131-76(116)24-12-40(95)56(104)64-47(24)48-26(77(117)128-63)15-44(96)82(121,135-64)81(48,119)120;83-28-1-18(2-29(84)49(28)97)69(109)122-16-42-62(127-70(110)19-3-30(85)50(98)31(86)4-19)65(129-71(111)20-5-32(87)51(99)33(88)6-20)67(79(125-42)133-72(112)21-7-34(89)52(100)35(90)8-21)132-78(118)27-13-39(94)55(103)60(108)61(27)124-41-14-25-46(59(107)57(41)105)45-23(11-38(93)54(102)58(45)106)75(115)130-66-63-43(17-123-74(25)114)126-80(134-73(113)22-9-36(91)53(101)37(92)10-22)68(66)131-76(116)24-12-40(95)56(104)64-47(24)48-26(77(117)128-63)15-44(96)81(119,120)82(48,121)135-64/h2*1-15,42-43,48,62-63,65-68,79-80,83-95,97-108,119-121H,16-17H2/t42?,43?,48-,62?,63?,65?,66?,67?,68?,79?,80?,82-;42?,43?,48-,62?,63?,65?,66?,67?,68?,79?,80?,82+/m00/s1 |
InChI Key |
PXEQCIIWXBKHBL-JQGNCYFPSA-N |
Isomeric SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)C([C@@]7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(C(C(OC1OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O.C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(C(C(OC1OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(C(C(OC1OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O.C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC1C(C(C(OC1OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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